molecular formula C14H4F9NO2S B10869393 2-{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]sulfanyl}-1H-isoindole-1,3(2H)-dione

2-{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]sulfanyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B10869393
M. Wt: 421.24 g/mol
InChI Key: VPCDVQXXDGVCLM-UHFFFAOYSA-N
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Description

2-{[3,3,4,4,5,5-Hexafluoro-2-(trifluoromethyl)-1-cyclopentenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3,3,4,4,5,5-Hexafluoro-2-(trifluoromethyl)-1-cyclopentenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps:

    Formation of the Cyclopentene Ring: The initial step often involves the formation of the cyclopentene ring with the desired fluorine substitutions. This can be achieved through a series of halogenation and fluorination reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the cyclopentene derivative.

    Isoindole-1,3(2H)-dione Formation: The final step involves the formation of the isoindole-1,3(2H)-dione moiety, which can be synthesized through a cyclization reaction involving an appropriate anhydride and amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyclopentene ring or the isoindole moiety, potentially leading to the formation of more saturated derivatives.

    Substitution: The fluorine atoms on the cyclopentene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the cyclopentene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure, featuring multiple fluorine atoms, makes it valuable for studying fluorine chemistry and developing new materials with enhanced properties such as increased thermal stability and chemical resistance.

Biology and Medicine

In biological and medical research, derivatives of this compound are investigated for their potential as pharmaceuticals. The presence of fluorine atoms can significantly alter the biological activity of molecules, making them more potent or selective in their action.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings that require high resistance to heat and chemicals. Its unique properties also make it suitable for use in electronic materials and surface treatments.

Mechanism of Action

The mechanism by which 2-{[3,3,4,4,5,5-Hexafluoro-2-(trifluoromethyl)-1-cyclopentenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, altering their activity. The fluorine atoms can enhance binding affinity and selectivity, leading to more effective drugs.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
  • 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
  • 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoyl fluoride

Uniqueness

Compared to these similar compounds, 2-{[3,3,4,4,5,5-Hexafluoro-2-(trifluoromethyl)-1-cyclopentenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of a cyclopentene ring and an isoindole-1,3(2H)-dione moiety. This structure provides distinct chemical and physical properties, making it particularly useful in applications requiring high stability and reactivity.

This detailed overview should provide a comprehensive understanding of 2-{[3,3,4,4,5,5-Hexafluoro-2-(trifluoromethyl)-1-cyclopentenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione, its preparation methods, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H4F9NO2S

Molecular Weight

421.24 g/mol

IUPAC Name

2-[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopenten-1-yl]sulfanylisoindole-1,3-dione

InChI

InChI=1S/C14H4F9NO2S/c15-11(16)7(13(19,20)21)8(12(17,18)14(11,22)23)27-24-9(25)5-3-1-2-4-6(5)10(24)26/h1-4H

InChI Key

VPCDVQXXDGVCLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=C(C(C(C3(F)F)(F)F)(F)F)C(F)(F)F

Origin of Product

United States

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